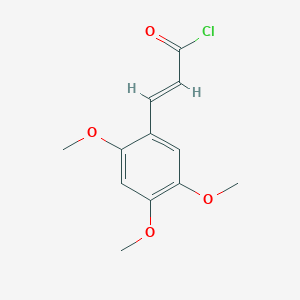![molecular formula C12H15ClO2S B13806779 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid CAS No. 6951-12-8](/img/structure/B13806779.png)
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is an organic compound that features a phenyl ring substituted with a 2-chloroethyl sulfanyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-(chloromethyl)phenyl sulfide and 2-chloroethyl sulfide.
Reaction Conditions: The intermediate compounds undergo a series of reactions, including nucleophilic substitution and esterification, to form the final product. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents.
Industrial Production Methods: Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the sulfanyl group.
3-(4-Methylphenyl)propanoic acid: Similar structure but has a methyl group instead of the chloroethyl sulfanyl group.
3-(4-{[(2-Bromoethyl)sulfanyl]methyl}phenyl)propanoic acid: Similar structure but with a bromoethyl group instead of the chloroethyl group.
Uniqueness
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is unique due to the presence of the chloroethyl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development.
Properties
CAS No. |
6951-12-8 |
|---|---|
Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
3-[4-(2-chloroethylsulfanylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-7-8-16-9-11-3-1-10(2-4-11)5-6-12(14)15/h1-4H,5-9H2,(H,14,15) |
InChI Key |
HERXCPLQLPGVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


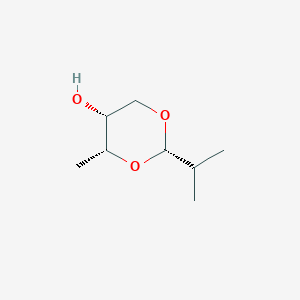
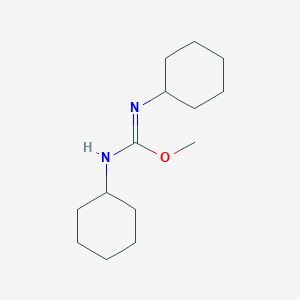
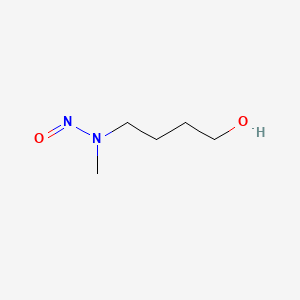

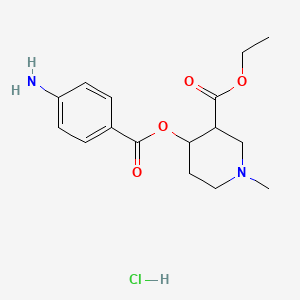
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
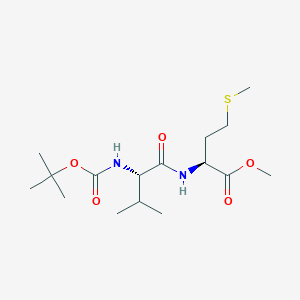
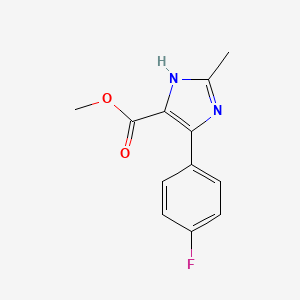
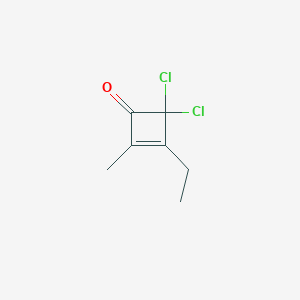

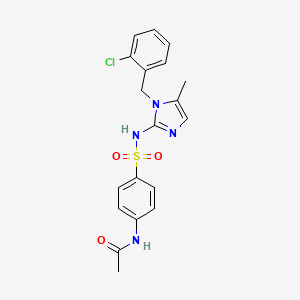
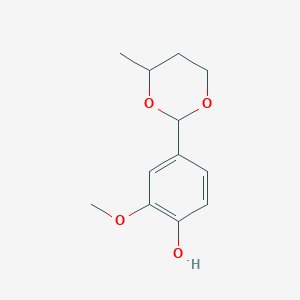
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
